4-(4-(tert-Butyl)phenoxy)-1H-pyrazole
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Overview
Description
4-(4-(tert-Butyl)phenoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole typically involves the reaction of 4-tert-butylphenol with appropriate pyrazole derivatives. One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The reaction conditions often involve refluxing the mixture under nitrogen for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)phenoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where the tert-butyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
4-(4-(tert-Butyl)phenoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole.
4-tert-Butylphenoxyacetic acid: Another compound with a similar phenoxy group but different functional properties.
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds, including pyrazole derivatives.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a tert-butylphenoxy group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-1H-pyrazole |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-4-6-11(7-5-10)16-12-8-14-15-9-12/h4-9H,1-3H3,(H,14,15) |
InChI Key |
BGWLYUBIGPUUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CNN=C2 |
Origin of Product |
United States |
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